

In-depth Technical Guide: Bis-PEG11-acid

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Compound of Interest

Compound Name: *Bis-PEG11-acid*

Cat. No.: *B8025110*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Bis-PEG11-acid**, a homobifunctional crosslinker pivotal in the fields of bioconjugation, drug delivery, and proteomics. This document details its chemical properties, identifies key suppliers, and presents exemplary experimental protocols for its application.

Introduction to Bis-PEG11-acid

Bis-PEG11-acid is a polyethylene glycol (PEG) derivative characterized by a central chain of eleven ethylene glycol units, flanked on both ends by carboxylic acid functional groups. This structure imparts water solubility and biocompatibility, making it an ideal linker for covalently connecting two molecules. The terminal carboxylic acids can be activated to react with primary amines, enabling the conjugation of proteins, peptides, antibodies, and other biomolecules to various substrates, including nanoparticles, surfaces, or other macromolecules.

While a specific CAS number for **Bis-PEG11-acid** with a discrete chain length of exactly eleven PEG units is not consistently reported in public databases or by suppliers, its chemical structure and properties are well-defined.

Physicochemical Properties

A summary of the key quantitative data for **Bis-PEG11-acid** is presented in the table below for easy reference and comparison.

Property	Value	Source
Molecular Weight	~602.7 g/mol	[1] [2]
Purity	≥95% to ≥98%	[1] [3]
Chemical Formula	C ₂₆ H ₅₀ O ₁₅ (approximate)	N/A
Appearance	Not specified	N/A
Solubility	Soluble in water and many organic solvents	[4]
Storage Conditions	-20°C	[4] [5] [6]

Suppliers

A variety of chemical suppliers offer **Bis-PEG11-acid** and related PEG-dicarboxylic acid linkers. The following table provides a non-exhaustive list of potential suppliers.

Supplier	Product Name	Purity	Additional Information
AxisPharm	Bis-PEG11-acid	≥95%	Part of a broader portfolio of PEG linkers for ADC development. [3]
BroadPharm	Bis-PEG11-acid	98%	Offers a range of PEG linkers for bioconjugation and drug delivery. [1] [2]
RuiaoBio	Bis-PEG11-acid	Not Specified	Specializes in PEG derivatives for research applications. [7]
Shanghai SCRSTANDARD	Bis-PEG11-acid	95%+	Lists the product with CAS number as N/A. [8]

Experimental Protocols

The following are detailed methodologies for key experiments involving **Bis-PEG11-acid**, focusing on its application in bioconjugation.

Activation of Carboxylic Acid Groups with EDC/NHS Chemistry

This protocol describes the activation of the terminal carboxylic acids of **Bis-PEG11-acid** to form a more reactive N-hydroxysuccinimide (NHS) ester, which can then efficiently react with primary amines.

Materials:

- **Bis-PEG11-acid**
- N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
- N-Hydroxysuccinimide (NHS)
- Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
- Reaction vessel
- Magnetic stirrer

Procedure:

- Dissolve **Bis-PEG11-acid** in anhydrous DMF or DMSO to a final concentration of 10-50 mM.
- Add a 1.5 to 2-fold molar excess of both EDC and NHS to the solution.
- Stir the reaction mixture at room temperature for 1-4 hours in an inert atmosphere (e.g., under argon or nitrogen) to prevent hydrolysis of the activated ester.
- The resulting solution containing the activated Bis-PEG11-NHS ester is now ready for conjugation to amine-containing molecules. It is recommended to use the activated linker immediately.

Conjugation of Activated Bis-PEG11-acid to a Protein

This protocol outlines the general procedure for conjugating the activated Bis-PEG11-NHS ester to a protein, such as an antibody.

Materials:

- Activated Bis-PEG11-NHS ester solution (from protocol 4.1)
- Protein to be conjugated (e.g., IgG antibody) in a suitable buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)
- Quenching reagent (e.g., Tris or glycine solution)
- Purification system (e.g., size-exclusion chromatography or dialysis)

Procedure:

- Adjust the pH of the protein solution to 7.2-8.0 to ensure the primary amine groups are deprotonated and reactive.
- Slowly add a 10- to 20-fold molar excess of the activated Bis-PEG11-NHS ester solution to the protein solution while gently stirring. The exact molar ratio may need to be optimized depending on the protein and the desired degree of labeling.
- Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C.
- Quench the reaction by adding a quenching reagent (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM to consume any unreacted NHS ester.
- Purify the resulting protein conjugate using size-exclusion chromatography or dialysis to remove unreacted PEG linker and byproducts.
- Characterize the conjugate to determine the degree of PEGylation and confirm its integrity and activity.

Visualizations

The following diagrams illustrate key conceptual frameworks related to the application of **Bis-PEG11-acid**.

Caption: Workflow for bioconjugation using **Bis-PEG11-acid**.

Caption: Structure of a bioconjugate linked by **Bis-PEG11-acid**.

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